![molecular formula C17H19N3O2S B2410983 2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955727-49-8](/img/structure/B2410983.png)

2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

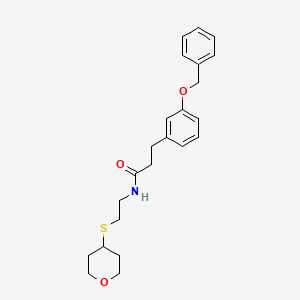

This compound is a novel dual kinase inhibitor of CK2 and GSK3β . It has been designed from a lead identified in silico . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Synthesis Analysis

The compound was synthesized as part of a series of “tetrahydrobenzo[d]thiazoles” . The synthesis involved a multicomponent reaction . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate .Molecular Structure Analysis

The molecular structure of this compound was confirmed by pharmacophore mapping and molecular docking .Chemical Reactions Analysis

The compound has shown highest dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β . The compound was also acylated with chloroacetyl chloride .科学的研究の応用

Heterocyclic Synthesis

Research has explored the synthesis of heterocyclic compounds, such as benzo[b]thiophen-2-yl-hydrazonoesters, through the coupling of related diazo compounds with ethyl cyanoacetate or ethyl acetoacetate. The resultant compounds have shown potential for yielding a variety of nitrogen nucleophiles, indicating the versatility of such structures in heterocyclic synthesis (Mohareb et al., 2004).

Antibacterial Agents

Novel analogs of benzothiazolyl substituted pyrazol-5-ones have been designed, synthesized, and identified as promising antibacterial agents against pathogens such as Staphylococcus aureus and Bacillus subtilis. This research highlights the potential of related compounds in contributing to the development of new antibacterial treatments (Palkar et al., 2017).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone has been reported, showing significant anti-inflammatory and analgesic activities. These compounds, which have structures related to benzothiazoles, were tested as cyclooxygenase inhibitors, providing insight into their potential therapeutic applications (Abu‐Hashem et al., 2020).

Anticancer Properties

A study on the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives revealed their potential as apoptosis-inducing agents for breast cancer. This research demonstrates the applicability of related benzothiazole compounds in the development of new anticancer therapeutics (Gad et al., 2020).

作用機序

Target of Action

The primary targets of 2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound interacts with its targets, CK2 and GSK3β, by inhibiting their activity. This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Biochemical Pathways

The inhibition of CK2 and GSK3β disrupts the normal phosphorylation pathways of PTEN. This disruption prevents the deactivation of PTEN, allowing it to continue its role as a tumor suppressor .

Pharmacokinetics

The compound’s inhibitory activity against ck2 and gsk3β suggests that it has sufficient bioavailability to interact with these targets .

Result of Action

The compound’s action results in a significant reduction in cell viability. In vitro studies have shown that it induces apoptosis in MCF-7 cells, with a significant 26.86% reduction in cell viability . In vivo studies have revealed a significant decrease in solid tumor mass (26.6%) upon treatment with the compound .

将来の方向性

特性

IUPAC Name |

2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-2-18-16(22)12-9-6-10-13-14(12)19-17(23-13)20-15(21)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,18,22)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOOBHJCXLDHDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCC2=C1N=C(S2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[(2-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B2410901.png)

![4-chloro-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2410913.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2410919.png)

![3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone](/img/structure/B2410923.png)